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molecular formula C6H5ClFN B1301955 2-Chloro-6-fluoroaniline CAS No. 363-51-9

2-Chloro-6-fluoroaniline

Cat. No. B1301955
M. Wt: 145.56 g/mol
InChI Key: ZJLAWMDJTMMTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906677B2

Procedure details

A solution of 3.91 g 2-chloro-6-fluoro-aniline in 4 ml of tetrahydrofuran and 35 ml of chlorobenzene is cooled down to −40 to −45° C. At this temperature, 5.09 g of titanium-tetrachloride is added to the solution, followed by the addition of 5.0 g of 1-Methoxy-4-methylcyclohexa-1,4-diene. The reaction mixture is allowed to warm up to approx. −35° C. and stirred for 2 hours at this temperature. A solution of 10.18 g of iodine in 20 ml of tetrahydrofuran and 2.3 ml of acetic acid is then added drop-wise to the reaction mixture and the temperature was allowed to warm up to 0° C. The mixture was stirred for 1 hour at 0° C. and 16 hours at 25° C. Then 3.4 g of iodine is added to the reaction mixture and stirring is continued for additional 24 hours at 25° C. The reaction is finally quenched by pouring the reaction mixture onto a mixture of 250 ml of aeq. Sodium bisulfite (38-40%) and 400 ml of saturated aeq. sodium carbonate. The aqueous phase is extracted with ethyl acetate (1×200 ml and 2×100 ml), the ethyl acetate phases are unified and washed with 100 ml of water. The organic phase was dried over anhydrous sodium sulfate and evaporated in vacuo to give a yellow viscous liquid. The liquid was dissolved in hexane/t-butyl-methylether and the solution was filtered over silica gel to obtain, after evaporation of the solvent, 4.33 g of crude product. The product can be used directly in the next step. Alternatively, it can be purified e.g. by column chromatography on silica gel with hexane/t-butyl-methylether (9:1) as eluent to yield pure N-(2′-chloro-6′-fluoro-phenyl)-4-methylaniline.
Quantity
5.09 g
Type
catalyst
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
1-Methoxy-4-methylcyclohexa-1,4-diene
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10.18 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.3 mL
Type
solvent
Reaction Step Four
Quantity
3.4 g
Type
reactant
Reaction Step Five
Name
hexane t-butyl-methylether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].CO[C:12]1[CH2:17][CH:16]=[C:15]([CH3:18])[CH2:14][CH:13]=1.II>O1CCCC1.ClC1C=CC=CC=1.C(O)(=O)C.CCCCCC.C(OC)(C)(C)C.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH:4][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1 |f:6.7|

Inputs

Step One
Name
Quantity
5.09 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.91 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)F
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
1-Methoxy-4-methylcyclohexa-1,4-diene
Quantity
5 g
Type
reactant
Smiles
COC1=CCC(=CC1)C
Step Four
Name
Quantity
10.18 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
3.4 g
Type
reactant
Smiles
II
Step Six
Name
hexane t-butyl-methylether
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C. and 16 hours at 25° C
Duration
16 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for additional 24 hours at 25° C
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction is finally quenched
ADDITION
Type
ADDITION
Details
by pouring the reaction mixture
ADDITION
Type
ADDITION
Details
onto a mixture of 250 ml of aeq
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate (1×200 ml and 2×100 ml)
WASH
Type
WASH
Details
washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow viscous liquid
FILTRATION
Type
FILTRATION
Details
the solution was filtered over silica gel
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent, 4.33 g of crude product
CUSTOM
Type
CUSTOM
Details
Alternatively, it can be purified e.g. by column chromatography on silica gel with hexane/t-butyl-methylether (9:1) as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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